

GC-MS fragmentation pattern of 2,2'-Dimethyl-4'-methoxypropiophenone

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Compound of Interest

Compound Name: 2,2'-Dimethyl-4'-methoxypropiophenone

Cat. No.: B7940137

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GC-MS Fragmentation Guide: 2,2-Dimethyl-4'-methoxypropiophenone

Executive Summary

- Compound: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one[1][2]
- Molecular Formula:
[2]
- Molecular Weight: 192.25 g/mol [2]
- Key Diagnostic Ion:m/z 135 (Base Peak, Acylium ion)
- Differentiation: Distinguished from ring-methylated isomers (e.g., 2'-methyl derivatives) by the absence of m/z 149 and from straight-chain homologs by the absence of McLafferty rearrangement ions (m/z 136).

Experimental Protocol (Standardized EI-MS)

To replicate the fragmentation patterns described, ensure your GC-MS system meets these parameters. This protocol minimizes thermal degradation and ensures consistent ionization.

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI), 70 eV	Standard energy for reproducible spectral libraries (NIST/Wiley).
Source Temp	230°C	Prevents condensation of high-boiling aromatics; minimizes thermal cracking.
Column	5% Phenyl-methylpolysiloxane (e.g., DB-5MS)	Non-polar phase provides boiling-point based separation, ideal for ketone isomers.
Inlet Temp	250°C	Ensures rapid volatilization of the ketone without pyrolysis.
Scan Range	m/z 40–350	Captures low mass fragments (m/z 57) and potential dimers/adducts.
Solvent	Methanol or Ethyl Acetate	Polar solvents ensure solubility; avoid acetone (interferes with ketone analysis).

Fragmentation Pathway Analysis

The fragmentation of 2,2-dimethyl-4'-methoxypropiophenone is dominated by

-cleavage adjacent to the carbonyl group.[3] The steric bulk of the tert-butyl group (2,2-dimethyl moiety) heavily favors the formation of the stable acylium ion.

Primary Pathway: -Cleavage[3]

- Molecular Ion (): m/z 192. The parent ion is typically weak or absent (<1% abundance) because the quaternary carbon-carbonyl bond is energetically favorable to cleave.
- Base Peak Formation (m/z 135): The bond between the carbonyl carbon and the

-carbon breaks.

- Leaving Group: tert-Butyl radical (

, mass 57).

- Detected Ion: 4-Methoxybenzoyl cation (

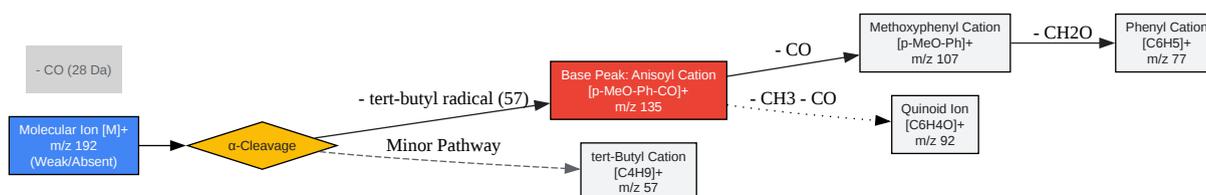
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- m/z Calculation: Benzoyl (105) + Methoxy (30) = 135.

Secondary Pathways

- Decarbonylation (m/z 107): The acylium ion (m/z 135) loses a neutral CO molecule (28 Da).
 - (Methoxyphenyl cation).
- Phenyl Cation Formation (m/z 77): Further loss of formaldehyde (, 30 Da) from the methoxy group is possible, or direct fragmentation of the phenyl ring.
- Alkyl Series (m/z 57, 41): The tert-butyl cation (m/z 57) may appear if the charge is retained on the alkyl fragment, though this is less favored than the resonance-stabilized acylium ion.

Visualization of Fragmentation



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Figure 1: Mechanistic fragmentation pathway of 2,2-Dimethyl-4'-methoxypropiophenone (Pivalophenone derivative).

Comparative Performance Guide

Differentiation from structural isomers is critical in forensic and synthetic applications. The table below contrasts the target molecule with its most common "look-alike" isomers.

Table 1: Isomer Differentiation Matrix

Feature	Target Molecule (2,2-Dimethyl...)[2] [4][5][6]	Isomer A: 2'-Methyl (Ortho-isomer)	Isomer B: 4'- Methoxy- valerophenone
Structure	Pivaloyl (tert-butyl) chain	Isobutyryl chain + Methyl on Ring	Straight pentanoyl chain
Base Peak	m/z 135 (Anisoyl cation)	m/z 149 (Methyl- anisoyl cation)	m/z 136 (McLafferty Product)
Molecular Ion	192 (Very Weak)	192 (Weak)	192 (Visible)
Mechanism	-Cleavage only	-Cleavage	McLafferty Rearrangement
Diagnostic Ion	m/z 57 (t-butyl)	m/z 43 (isopropyl)	m/z 121 (Loss of propyl)

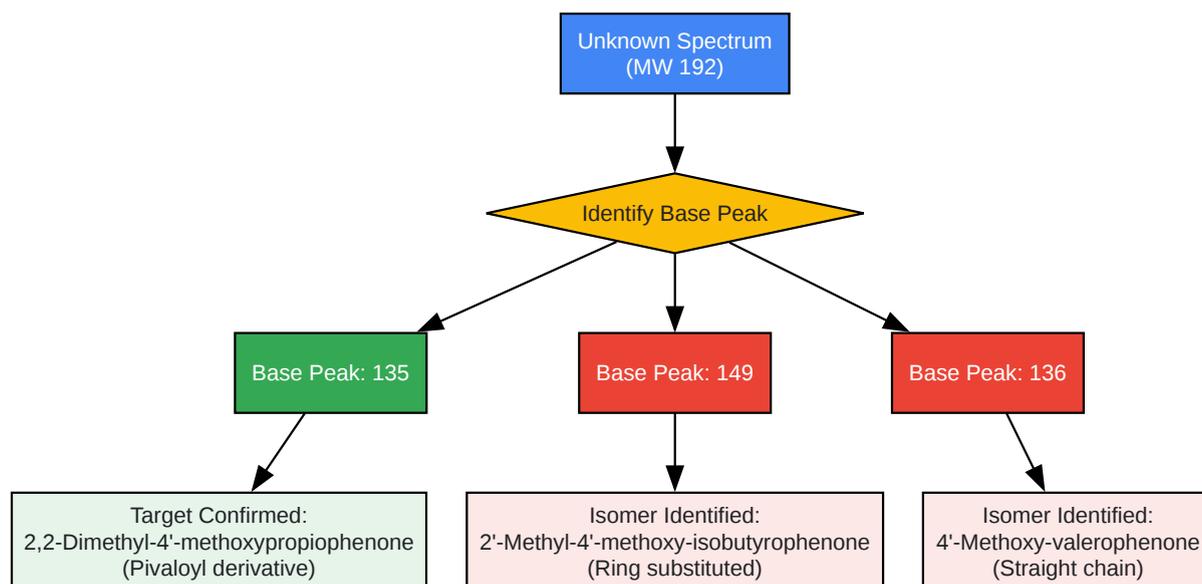
Critical Analysis: The "2,2'" Ambiguity

If your spectrum shows a base peak at m/z 149, you are NOT analyzing the pivalophenone derivative (CAS 2040-26-8). You are analyzing a ring-substituted isomer, likely 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one.

- Reasoning: The additional methyl group on the ring increases the mass of the acylium ion from 135 to 149.
- Action: Check for m/z 149. If present, reject the "2,2-dimethyl" (pivaloyl) structure.

Isomer Identification Workflow

Use this logic gate to confirm identity when analyzing unknown samples.



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Figure 2: Decision tree for distinguishing methoxy-ketone isomers based on dominant fragment ions.

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